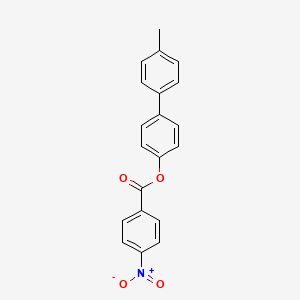

![molecular formula C16H14N6OS B5591186 2-({[1-(4-甲氧基苯基)-1H-四唑-5-基]硫代}甲基)-1H-苯并咪唑](/img/structure/B5591186.png)

2-({[1-(4-甲氧基苯基)-1H-四唑-5-基]硫代}甲基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole belongs to a class of compounds known for their diverse biological activities. Benzimidazoles, in general, are notable for their significance in medicinal chemistry due to their pharmacological properties. This particular compound's structure incorporates both the benzimidazole and tetrazole rings, suggesting potential for various chemical reactions and interactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those related to the compound of interest, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Specific synthesis routes can vary, including the incorporation of tetrazole rings through reactions involving azide compounds or nitro derivatives, further functionalized with methoxyphenyl groups for enhanced activity (Sharma, Kohli, & Sharma, 2010; Gowda et al., 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring, which contributes to its planarity and ability to interact with various biological targets. The addition of a tetrazole ring and methoxyphenyl group introduces additional sites for interactions, potentially affecting the compound's biological activity. Structural analysis often employs techniques such as X-ray crystallography, NMR, and mass spectrometry to elucidate the arrangement of atoms and functional groups (Askerov et al., 2019).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, and sulfonation, which can modify their chemical properties and biological activities. The presence of the tetrazole ring offers additional reactivity, particularly in forming hydrogen bonds and interacting with biological molecules (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the nature of the substituents and the overall molecular structure. Studies focusing on related compounds provide insights into how structural modifications affect these physical properties (Zhang et al., 2013).

科学研究应用

抑制活性

一些苯并咪唑衍生物,类似于所讨论的化合物,已被确定为有效的抑制剂。例如,某些苯并咪唑衍生物已显示为胃(H+/K+)-ATP酶的竞争性抑制剂,为与胃酸分泌相关的疾病提供了潜在的治疗方法 (Homma 等人,1997)。此外,这些化合物已在动物模型中展示出比现有治疗方法更有效的抑制效果,表明它们有进一步发展的潜力。

抗癌潜力

对苯并咪唑衍生物的研究也突出了它们在癌症治疗中的潜力。例如,一些新型苯并咪唑衍生物已被合成并评估了其抗白血病特性。初步结果表明,该类中的某些化合物可以在白血病细胞中诱导细胞死亡,使其成为作为化疗药物进一步研究的有希望的候选物 (Gowda 等人,2009)。

缓蚀

在材料科学领域,苯并咪唑衍生物因其作为缓蚀剂的作用而受到研究。研究表明,这些化合物可以有效抑制酸性环境中低碳钢的腐蚀,这对于金属结构的保护和寿命至关重要 (Yadav 等人,2013)。这些化合物的抑制效率随浓度增加而增加,并且它们表现出混合型抑制剂的特性。

胃活性

除了对胃酸分泌的抑制活性外,苯并咪唑衍生物还因其抗幽门螺杆菌特性而被探索。一些化合物对幽门螺杆菌属显示出选择性抗菌作用,这对于该细菌在各种胃肠道疾病中的作用非常重要 (Kühler 等人,2002)。

分子对接研究

苯并咪唑衍生物的分子对接研究提供了它们作为 EGFR 抑制剂的潜力的见解,这与癌症研究相关。这些研究有助于了解这些化合物与 EGFR 结合口袋之间的相互作用,为开发新的抗癌药物奠定了基础 (Karayel,2021)。

属性

IUPAC Name |

2-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6OS/c1-23-12-8-6-11(7-9-12)22-16(19-20-21-22)24-10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRMLCPNCZFVIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5591105.png)

![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)

![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)

![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5591157.png)

![2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5591173.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)

![N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5591182.png)

![4-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5591188.png)